molecular formula C34H28O10 B3277778 2,3,4,6-Tetra-O-benzoyl-a-D-glucopyranose CAS No. 66530-18-5

2,3,4,6-Tetra-O-benzoyl-a-D-glucopyranose

Cat. No. B3277778
CAS RN: 66530-18-5
M. Wt: 596.6 g/mol
InChI Key: FCDYAJBVISGNLC-RZDXDWDHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,4,6-Tetra-O-benzoyl-a-D-glucopyranose is a derivative of D-glucopyranose . It is a useful chiral building block used in the synthetic preparation of saponins and glycosides . It is often used as a pharmaceutical intermediate in the synthesis of derivatives for the treatment of Alzheimer’s disease, diabetes, and cancer .


Synthesis Analysis

The synthesis of 2,3,4,6-Tetra-O-benzoyl-a-D-glucopyranose involves the deacetylation of glucose, galactose, and mannose pentaacetates . It has been used successfully as an intermediate for glucosylation couplings, where it was converted into 2,3,4,6-tetra-O-benzyl-D-glucopyranose trichloroacetimidate using trichloroacetonitrile in the presence of a base such as potassium carbonate and DBU .


Molecular Structure Analysis

The molecular formula of 2,3,4,6-Tetra-O-benzoyl-a-D-glucopyranose is C34H28O10 . It has an average mass of 596.580 Da and a monoisotopic mass of 596.168274 Da .


Chemical Reactions Analysis

2,3,4,6-Tetra-O-benzoyl-a-D-glucopyranose is used for glucosylation reactions and as a reagent for the synthesis of 1-C-alpha-D-glucopyranose derivatives . It can also be used in the preparation of important D-glucopyranosyl derivatives for glucosylation and other reactions .


Physical And Chemical Properties Analysis

2,3,4,6-Tetra-O-benzoyl-a-D-glucopyranose is a crystalline solid . It is soluble in DMF, DMSO, and Ethanol . The storage temperature is -20°C .

Scientific Research Applications

Crystal Structure Analysis

2,3,4,6-Tetra-O-benzoyl-β-D-glucopyranose has been studied for its crystal structures to understand the effects of O-benzoylation on bond lengths, angles, and torsion angles in saccharides. These studies compare the structure with simpler saccharide models to evaluate the impact of O-benzoylation, which is found to exert minimal effect on exo- and endocyclic C-C and endocyclic C-O bond lengths, but it lengthens exocyclic C-O bonds involved in O-benzoylation. The findings align with solution NMR studies of saccharides, providing insights into saccharide chemistry and structure (Turney et al., 2019).

Synthesis of Sugar Derivatives

Research on 2,3,4,6-Tetra-O-benzoyl-α-D-glucopyranose focuses on its role in the synthesis of various sugar derivatives. It's used in the preparation of 1-S-(or Se)-dimethylstibino-derivatives of 1-thio- and 1-seleno-β-D-glucopyranose, contributing to a better understanding of the spectral properties and reactions of these compounds (Baimbridge et al., 1975). Additionally, it serves as a starting material in the first direct method for C-glucopyranosyl derivatization, leading to derivatives of α-configuration and corresponding β-anomers when reacted with different nucleophiles (Allevi et al., 1987).

Safety And Hazards

This product is not for human or veterinary use . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

Future Directions

Given its utility in the synthesis of various compounds, future research may explore new synthetic applications and potential therapeutic uses of 2,3,4,6-Tetra-O-benzoyl-a-D-glucopyranose .

properties

IUPAC Name

[(2R,3R,4S,5R,6S)-3,4,5-tribenzoyloxy-6-hydroxyoxan-2-yl]methyl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H28O10/c35-30(22-13-5-1-6-14-22)40-21-26-27(42-31(36)23-15-7-2-8-16-23)28(43-32(37)24-17-9-3-10-18-24)29(34(39)41-26)44-33(38)25-19-11-4-12-20-25/h1-20,26-29,34,39H,21H2/t26-,27-,28+,29-,34+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCDYAJBVISGNLC-RZDXDWDHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)O)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H28O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

596.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,6-Tetra-O-benzoyl-a-D-glucopyranose

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
MJ Camarasa, P Fernandez-Resa… - Journal of medicinal …, 1985 - ACS Publications
A series of analogues of uridine5'-diphosphate glucose anduridine 5'-diphosphate glucosamine have been synthesized by reaction of 2, 3, 4, 6-tetra-O-benzyl-, 2, 3, 4, 6-tetra-O-benzoyl…
Number of citations: 63 pubs.acs.org
MJ Pérez-Pérez, J Balzarini, E De Clercq… - Bioorganic & medicinal …, 1993 - Elsevier
Several lipophilic-2′,3′-dideoxynucleotide analogues have been synthesized and tested against Human Immunodeficiency Virus (HIV). Glycosyl-oxycarbonylaminosulfonyl-…
Number of citations: 13 www.sciencedirect.com
P Garner, S Ramakanth - The Journal of Organic Chemistry, 1988 - ACS Publications
A regiocontrolled synthesis of N7- and N9-guanine nucleosides Page 1 1294 J. Org. Chem. 1294-1298 counted for by the EFF calculations are operative for 1 in solution. Experimental …
Number of citations: 125 pubs.acs.org
JE Truelove - 1978 - search.proquest.com
The syntheses of two aspirin pro-drugs, 1-O-(2'-acetoxy) benzoyl-(alpha)-D-glucopyranose and 1-O-(2'-acetoxy) benzoyl-(alpha)-D-2-deoxyglucopyranose are described. The …
Number of citations: 2 search.proquest.com
MJ Camarasa, P Fernández-Resa… - Nucleosides & …, 1986 - Taylor & Francis
A series of uridine modified analogues of antiviral 5′-O-[[[[(α-D-glucopyranosyl) oxy] carbonyl]amno]sulfonyl]uridine derivatives has been synthesized by reaction of suitably protected …
Number of citations: 7 www.tandfonline.com

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